rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans
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Overview
Description
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a fluoromethyl group and a phenyl group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a fluoromethylated precursor with a phenyl-substituted cyclopropane derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Scientific Research Applications
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may interact with specific biological targets, making it useful in the development of new drugs or therapeutic agents.
Medicine: Research into the compound’s pharmacological properties may lead to the discovery of new treatments for various diseases. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials or chemical processes. It may be used in the production of specialty chemicals or as a catalyst in industrial reactions.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans include other cyclopropane carboxamides with different substituents. Examples include:
- rac-(1R,2R)-2-(chloromethyl)-N-phenylcyclopropane-1-carboxamide
- rac-(1R,2R)-2-(bromomethyl)-N-phenylcyclopropane-1-carboxamide
- rac-(1R,2R)-2-(methyl)-N-phenylcyclopropane-1-carboxamide
Uniqueness
The uniqueness of this compound lies in the presence of the fluoromethyl group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, such as its reactivity, stability, and ability to interact with biological targets. This makes the compound particularly interesting for research and development in various fields.
Properties
CAS No. |
2375250-79-4 |
---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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